The synthesis of 7-Hydroxy-pipat I-125 involves several key steps:
Technical details regarding the synthesis can include reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity of the final product .
The molecular structure of 7-Hydroxy-pipat I-125 features a core structure typical of piperazine derivatives with hydroxyl and iodine substituents. The presence of iodine-125 not only provides radiolabeling but also influences the compound's binding affinity and selectivity towards dopamine receptors.
Key data regarding its molecular structure includes:
The chemical reactions involving 7-Hydroxy-pipat I-125 primarily focus on its interaction with dopamine receptors. These reactions can be characterized by:
Technical details such as K_i values (inhibition constants) can provide insight into its potency as a ligand .
The mechanism of action for 7-Hydroxy-pipat I-125 involves its binding to dopamine receptors, specifically targeting the D3 subtype with high affinity. Upon binding, it induces conformational changes in the receptor that lead to downstream signaling cascades involving G-proteins.
Data supporting this mechanism includes:
This process is crucial for understanding how alterations in dopamine signaling might relate to various neuropsychiatric disorders.
The physical and chemical properties of 7-Hydroxy-pipat I-125 are significant for its application in research:
Relevant data includes radiation safety considerations due to the presence of iodine-125, which emits gamma radiation that necessitates handling precautions .
7-Hydroxy-pipat I-125 has several scientific applications:
The structural design of iodinated aminotetralin derivatives originates from the need for high-affinity, subtype-selective probes targeting dopamine D₂-like receptors (D₂R, D₃R, D₄R) and sigma receptors. The 7-hydroxy-PIPAT scaffold emerged from modifications of the endogenous agonist 5-hydroxy-N,N-di-n-propyl-aminotetralin (5-OH-DPAT), where the introduction of an iodoallyl group (N-3'-iodo-2'-propenyl) at the terminal amine significantly enhanced receptor specificity. This modification exploited the distinct secondary binding pockets of D₃R, which accommodates bulkier substituents compared to D₂R [1] [4].
Key design elements include:
In vitro binding studies validate this design: [¹²⁵I]R(+)trans-7-OH-PIPAT exhibits subnanomolar affinity for D₃R (Kd = 0.42 nM in rat basal forebrain) and distinct binding to 5-HT1A and sigma receptors, depending on tissue context [4].
Table 1: Binding Affinities of Iodinated Aminotetralin Derivatives
Compound | D₃R Kd (nM) | D₂R Kd (nM) | D₃R/D₂R Selectivity Ratio |
---|---|---|---|
[¹²⁵I]R(+)trans-7-OH-PIPAT | 0.42 ± 0.05 | 86.7 ± 11.9 | 206-fold |
[¹²⁵I]S(−)5-OH-PIPAT | 0.30–0.40 | 72.1 ± 8.4 | 180–240-fold |
[³H]WC-10* | 0.22 | 25.0 | 114-fold |
*Reference ligand for comparison [1] [2] [4].
Regional autoradiography in rat brain sections confirms D₃R-specific binding in the islands of Calleja, nucleus accumbens, and ventral pallidum—areas enriched with D₃R but sparse in D₂R. GTP-shift assays further demonstrate functional selectivity: >70% of [¹²⁵I]R(+)trans-7-OH-PIPAT binding to D₃R is GTP-insensitive, unlike D₂R, indicating preferential agonist binding to high-affinity states [4] [5].
Stereochemistry critically governs receptor selectivity in aminotetralin derivatives. The (S)-trans isomer of 5-OH-PIPAT achieves superior D₃R affinity (Kd = 0.3–0.4 nM) compared to its (R)-trans counterpart due to optimal alignment with the D₃R orthosteric site. Molecular determinants include:
Table 2: Impact of Stereochemistry on Receptor Binding
Isomer | D₃R Kd (nM) | D₂R Kd (nM) | GTP Sensitivity |
---|---|---|---|
(S)-trans-5-OH-PIPAT | 0.30 ± 0.05 | 72.1 ± 8.4 | Insensitive (D₃R-specific) |
(R)-trans-7-OH-PIPAT | 0.42 ± 0.05 | 86.7 ± 11.9 | Sensitive (D₂R/D₃R mixed) |
(S)-cis-5-OH-PIPAT | 1.98 ± 0.21 | >100 | Partially sensitive |
Functional assays in HEK293 cells expressing human D₂R or D₃R reveal that (S)-5-OH-PIPAT’s binding is NaCl-insensitive and unaffected by GMP-PNP (a GTP analog), confirming D₃R selectivity. Conversely, (R)-7-OH-PIPAT shows GTP sensitivity in D₂R-rich tissues, reflecting promiscuous agonism [2] [5]. Autoradiographic studies in rat cerebellum further validate (S)-5-OH-PIPAT’s specificity, with >90% displacement by D₃R antagonists like NCQ298 [8].
Radioiodination of PIPAT derivatives employs electrophilic substitution using oxidizing agents to generate I⁺ from [[¹²⁵I]NaI]. Key methodologies include:
Table 3: Radiolabeling Efficiency Under Varied Conditions
Method | Precursor | Oxidant | Reaction Time | RCY (%) | RCP (%) |
---|---|---|---|---|---|
Chloramine-T (liquid) | Tributylstannyl-allyl-PIPAT | 0.1 mg/mL | 15 min, 25°C | 75 ± 10 | >99 |
Solid-phase | Tyr-modified PIPAT | Resin-bound | 5 min, 25°C | 92 ± 3 | >99 |
Design of Experiments* | Omeprazole analog | Variable | Optimized via PSO | 93.99 | >99 |
*Particle Swarm Optimization (PSO) algorithm applied to determine ideal reactant ratios [9].
Critical parameters for yield optimization:
Post-labeling, radio-HPLC purification (C18 column; H₂O/CH₃CN with 0.1% formic acid) isolates mono-iodinated products at retention times of 17.8–18.8 minutes, confirmed by co-elution with cold standards [3] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9